An In-Depth Technical Guide to the Synthesis of 3-[(1-Phenylethyl)amino]propan-1-ol
An In-Depth Technical Guide to the Synthesis of 3-[(1-Phenylethyl)amino]propan-1-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthetic pathways leading to 3-[(1-phenylethyl)amino]propan-1-ol, a valuable amino alcohol intermediate in pharmaceutical and organic synthesis. The document explores two primary synthetic strategies: reductive amination and selective N-alkylation. Each pathway is discussed in detail, elucidating the underlying chemical principles, experimental considerations, and step-by-step protocols. The guide is intended to equip researchers and drug development professionals with the necessary knowledge to effectively synthesize and handle this compound, ensuring high yield and purity. All methodologies are supported by citations from peer-reviewed literature and patents to ensure scientific integrity.
Introduction
3-[(1-Phenylethyl)amino]propan-1-ol is a chiral secondary amino alcohol of significant interest in medicinal chemistry and drug discovery. Its structural motif is present in a variety of biologically active molecules. The presence of both a secondary amine and a primary alcohol functional group, along with a chiral center, makes it a versatile building block for the synthesis of more complex molecular architectures. This guide will detail the most practical and efficient methods for its laboratory-scale synthesis, focusing on the causality behind experimental choices to provide a deeper understanding of the synthetic process.
Physicochemical Properties
A summary of the key physicochemical properties of 3-[(1-phenylethyl)amino]propan-1-ol is presented in the table below.
| Property | Value | Source |
| CAS Number | 128218-35-9 | ChemicalBook[1] |
| Molecular Formula | C₁₁H₁₇NO | - |
| Molecular Weight | 179.26 g/mol | - |
| Boiling Point | 292.6±23.0 °C (Predicted) | ChemicalBook[1] |
| Density | 1.002±0.06 g/cm³ (Predicted) | ChemicalBook[1] |
| pKa | 15.02±0.10 (Predicted) | ChemicalBook[1] |
| Solubility | Soluble in Dichloromethane | ChemicalBook[1] |
Synthetic Pathways
Two principal retrosynthetic disconnections for 3-[(1-phenylethyl)amino]propan-1-ol lead to two distinct and viable synthetic strategies: Reductive Amination and N-Alkylation of a primary amino alcohol.
Pathway 1: Reductive Amination
Reductive amination is a cornerstone of amine synthesis, valued for its efficiency and broad applicability.[2] This one-pot reaction typically involves the condensation of a carbonyl compound with an amine to form an imine or iminium ion intermediate, which is then reduced in situ to the corresponding amine.[2]
Reaction Mechanism and Rationale
The synthesis of 3-[(1-phenylethyl)amino]propan-1-ol via reductive amination involves the reaction of 3-hydroxypropanal with 1-phenylethylamine. The key steps are:
-
Imine Formation: The primary amine, 1-phenylethylamine, acts as a nucleophile, attacking the electrophilic carbonyl carbon of 3-hydroxypropanal. This is followed by dehydration to form a Schiff base (imine). The reaction is often catalyzed by mild acid to facilitate the dehydration step.
-
Reduction: A reducing agent, present in the reaction mixture, selectively reduces the C=N double bond of the imine to a C-N single bond, yielding the desired secondary amine.
The choice of reducing agent is critical. Mild reducing agents such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (NaBH(OAc)₃) are preferred as they are selective for the imine/iminium ion over the starting aldehyde, minimizing the reduction of 3-hydroxypropanal to propan-1,3-diol.
Experimental Protocol: Reductive Amination
This protocol is adapted from established procedures for reductive amination.[3]
Materials:
-
3-Hydroxypropanal (Reuterin)[4]
-
(R)-(+)-1-Phenylethylamine or (S)-(-)-1-Phenylethylamine
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of 3-hydroxypropanal (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon), add 1-phenylethylamine (1.05 eq).
-
Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
-
In a separate flask, prepare a slurry of sodium triacetoxyborohydride (1.5 eq) in anhydrous DCM.
-
Slowly add the NaBH(OAc)₃ slurry to the reaction mixture at 0 °C (ice bath).
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to afford pure 3-[(1-phenylethyl)amino]propan-1-ol.
Workflow for Reductive Amination
Caption: Workflow for the synthesis of 3-[(1-phenylethyl)amino]propan-1-ol via reductive amination.
Pathway 2: Selective N-Alkylation of 3-Amino-1-propanol
A second major pathway involves the formation of the C-N bond through nucleophilic substitution, specifically the N-alkylation of 3-amino-1-propanol with a suitable 1-phenylethyl electrophile.
Reaction Mechanism and Rationale
Direct alkylation of primary amines with alkyl halides often leads to a mixture of mono- and di-alkylated products, as the resulting secondary amine is often more nucleophilic than the starting primary amine. To circumvent this, a selective mono-N-alkylation strategy is highly desirable. A particularly effective method involves the use of 9-borabicyclo[3.3.1]nonane (9-BBN) to form a stable chelate with the 1,3-amino alcohol functionality of 3-amino-1-propanol.
The mechanism proceeds as follows:
-
Chelation: 3-Amino-1-propanol reacts with 9-BBN to form a stable six-membered ring chelate. This protects both the amino and hydroxyl groups and modulates the reactivity of the amine.
-
Deprotonation: A strong base, such as potassium bis(trimethylsilyl)amide (KHMDS), is used to deprotonate the nitrogen atom of the chelated amine, generating a potent nucleophile.
-
Alkylation: The resulting anion reacts with a 1-phenylethyl halide (e.g., (1-bromoethyl)benzene) in an Sₙ2 reaction to form the N-alkylated chelate.
-
Hydrolysis: Mild acidic workup cleaves the boron-nitrogen and boron-oxygen bonds, liberating the desired mono-N-alkylated product, 3-[(1-phenylethyl)amino]propan-1-ol.
This method offers high selectivity for mono-alkylation, providing a distinct advantage over traditional alkylation procedures.
Experimental Protocol: Selective N-Alkylation
This protocol is based on the selective mono-N-alkylation of 1,3-amino alcohols using 9-BBN.
Materials:
-
3-Amino-1-propanol
-
9-Borabicyclo[3.3.1]nonane (9-BBN) dimer
-
Tetrahydrofuran (THF), anhydrous
-
Potassium bis(trimethylsilyl)amide (KHMDS)
-
(1-Bromoethyl)benzene
-
Hydrochloric acid (HCl), 2M aqueous solution
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of 3-amino-1-propanol (1.0 eq) in anhydrous THF under an inert atmosphere, add 9-BBN dimer (0.5 eq, which provides 1.0 eq of monomeric 9-BBN).
-
Stir the mixture at room temperature for 1-2 hours to allow for complete chelate formation.
-
Cool the reaction mixture to -78 °C (dry ice/acetone bath) and slowly add a solution of KHMDS (1.1 eq) in THF.
-
Stir the mixture at -78 °C for 30 minutes.
-
Add (1-bromoethyl)benzene (1.2 eq) dropwise to the reaction mixture at -78 °C.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Cool the mixture to 0 °C and quench by the slow addition of 2M HCl.
-
Stir for 1 hour at room temperature to ensure complete hydrolysis of the boron chelate.
-
Partition the mixture between diethyl ether and saturated aqueous NaHCO₃.
-
Separate the layers and extract the aqueous phase with diethyl ether (3 x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Workflow for Selective N-Alkylation
Caption: Workflow for the selective mono-N-alkylation of 3-amino-1-propanol.
Comparison of Synthetic Pathways
| Feature | Reductive Amination | Selective N-Alkylation (with 9-BBN) |
| Starting Materials | 3-Hydroxypropanal, 1-Phenylethylamine | 3-Amino-1-propanol, (1-Bromoethyl)benzene |
| Key Reagents | NaBH(OAc)₃ | 9-BBN, KHMDS |
| Atom Economy | Generally higher | Lower due to the use of stoichiometric 9-BBN and a strong base |
| Selectivity | Good, but risk of over-alkylation if conditions are not optimized | Excellent for mono-alkylation |
| Reaction Conditions | Milder (0 °C to RT) | Requires cryogenic temperatures (-78 °C) |
| Advantages | One-pot procedure, readily available starting materials | High selectivity, avoids polyalkylation |
| Disadvantages | Potential for side reactions (aldehyde reduction), 3-hydroxypropanal can be unstable | Multi-step, requires pyrophoric and moisture-sensitive reagents |
Characterization
The final product, 3-[(1-phenylethyl)amino]propan-1-ol, should be characterized using standard analytical techniques to confirm its identity and purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Expected signals would include aromatic protons from the phenyl group, a quartet for the benzylic proton, a doublet for the methyl group, and multiplets for the propyl chain protons. The -OH and -NH protons may appear as broad singlets.
-
¹³C NMR: The spectrum should show distinct signals for the aromatic carbons, the benzylic carbon, the methyl carbon, and the three carbons of the propanol backbone.
-
-
Infrared (IR) Spectroscopy: Characteristic absorption bands would be observed for the O-H stretch (broad, ~3300 cm⁻¹), N-H stretch (~3300 cm⁻¹, may overlap with O-H), C-H stretches (aromatic and aliphatic), and C-N and C-O stretches in the fingerprint region.
-
Mass Spectrometry (MS): The mass spectrum should show the molecular ion peak (M⁺) or the protonated molecular ion peak ([M+H]⁺) corresponding to the molecular weight of the compound.
Conclusion
The synthesis of 3-[(1-phenylethyl)amino]propan-1-ol can be effectively achieved through two primary routes: reductive amination and selective N-alkylation. The choice of pathway will depend on the specific requirements of the synthesis, including the availability of starting materials, desired scale, and tolerance for specific reaction conditions. Reductive amination offers a more direct, one-pot approach, while the 9-BBN mediated N-alkylation provides exceptional control over selectivity, preventing the common issue of over-alkylation. Both methods, when executed with care and precision as outlined in this guide, can provide access to this important synthetic intermediate. It is imperative for researchers to perform thorough characterization of the final product to ensure its identity and purity for subsequent applications.
References
- Zelenin, A. (2004). Synthesis of 3-aminomethyl-1-propanol, a fluoxetine precursor. U.S.
- Podyacheva, E., Afanasyev, O. I., Tsygankov, A. A., Makarova, M., & Chusov, D. (2022). Hitchhiker's guide to reductive amination. The Journal of Organic Chemistry, 87(1), 161-183.
- BenchChem. (n.d.). Synthesis routes of (R)-3-(methylamino)-1-phenylpropan-1-ol.
- Google Patents. (n.d.). Preparation method of 3-methylamino-1-phenylpropanol. CN100432043C.
- Google Patents. (n.d.). A method for preparing optically active 3-amino-1-phenylpropanol derivatives as an intermediate and a method for preparing optically active pharmaceutical products using the same. KR101644016B1.
- PubChem. (n.d.). 3-Amino-1-phenylpropan-1-ol.
- Google Patents. (n.d.). A method for preparing optically active 3-amino-1-propanol derivatives as an intermediate and a method for preparing (S)-duloxetine using the same. KR101675450B1.
- ResearchGate. (n.d.). 3-Methylamino-3-phenylpropan-1-ol.
- ChemicalBook. (n.d.). 3-Phenyl-1-propanol(122-97-4) 1H NMR spectrum.
- Bar-Haim, G., & Kol, M. (2004). Selective Mono-N-alkylation of 3-Amino Alcohols via Chelation to 9-BBN. Organic Letters, 6(20), 3549–3551.
- SpectraBase. (n.d.). 3-Phenyl-1-propanol.
- Automated Topology Builder. (n.d.). 3-Phenyl-1-propanol.
- Rasayan Journal of Chemistry. (2020). Synthesis of 2-amino-3-phenylpropan-1-ol compounds from baylis-hillman derivatives, carbon nanotube, kinetic, lifetime and biological studies.
- Doc Brown's Chemistry. (n.d.). Propan-1-ol low high resolution H-1 proton nmr spectrum.
- PubChem. (n.d.). Reuterin.
- ChemicalBook. (n.d.). 3-[(1-phenylethyl)amino]propan-1-ol CAS#: 128218-35-9.
Sources
- 1. EP3883911A1 - Improved process to obtain 3-phenylpropan-1-ol from natural sources - Google Patents [patents.google.com]
- 2. US20040102651A1 - Synthesis of 3-aminomethyl-1-propanol, a fluoxetine precursor - Google Patents [patents.google.com]
- 3. Reuterin | C3H6O2 | CID 75049 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Selective Mono-N-alkylation of 3-Amino Alcohols via Chelation to 9-BBN [organic-chemistry.org]
